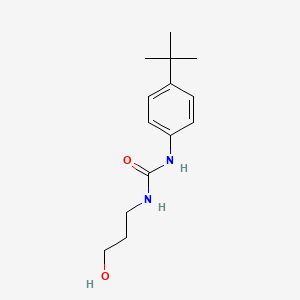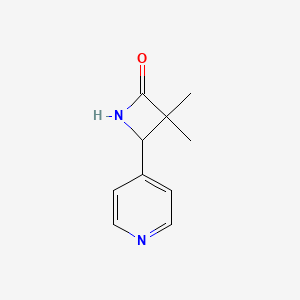
1-Éthynylcyclopropan-1-amine
Vue d'ensemble
Description
1-Ethynylcyclopropan-1-amine is a chemical compound with the CAS Number: 253435-41-5 . Its molecular weight is 81.12 and its molecular formula is C5H7N .
Molecular Structure Analysis
The InChI code for 1-Ethynylcyclopropan-1-amine is 1S/C5H7N/c1-2-5(6)3-4-5/h1H,3-4,6H2 . The ChemSpider ID is 32974292 .Physical And Chemical Properties Analysis
1-Ethynylcyclopropan-1-amine has a density of 1.0±0.1 g/cm3, a boiling point of 77.8±19.0 °C at 760 mmHg, and a vapor pressure of 95.3±0.1 mmHg at 25°C . It has a molar refractivity of 24.6±0.4 cm3, a polar surface area of 26 Å2, and a molar volume of 81.1±5.0 cm3 .Applications De Recherche Scientifique
Chimie médicinale
1-Éthynylcyclopropan-1-amine: joue un rôle important en chimie médicinale en raison de son groupe amine, qui est un groupe fonctionnel essentiel dans de nombreux produits pharmaceutiques. Il peut servir de précurseur dans la synthèse de ligands de récepteurs, d'inhibiteurs enzymatiques et d'agents anticancéreux. Son incorporation dans les molécules médicamenteuses peut améliorer leur affinité de liaison et leur sélectivité envers les cibles biologiques .
Science des matériaux
En science des matériaux, ce composé contribue au développement de nouveaux polymères, catalyseurs, capteurs et matériaux fonctionnels. Ses propriétés électroniques et mécaniques uniques sont exploitées pour créer des matériaux avancés pour diverses applications, notamment l'électronique organique et la photovoltaïque .
Électronique organique
This compound: est utilisée dans la synthèse de dispositifs électroniques organiques. Sa structure moléculaire peut faire partie des couches actives dans les transistors à effet de champ à canal p ou ambipolar, ainsi que dans les couches de transport de trous dans les diodes électroluminescentes organiques .
Photovoltaïque
Ce composé trouve des applications dans le domaine de la photovoltaïque, où il peut être utilisé pour synthétiser des matériaux qui améliorent l'efficacité et la stabilité des cellules solaires. Il peut contribuer au développement de nouveaux matériaux donneurs pour les cellules solaires organiques .
Biomatériaux
Dans le domaine des biomatériaux, This compound peut être utilisée pour modifier les surfaces afin de favoriser l'adhésion et la prolifération cellulaires, ce qui est crucial pour l'ingénierie tissulaire et la médecine régénérative .
Technologies durables
Le potentiel du composé dans les technologies durables est reconnu pour son rôle dans les transformations catalytiques, les énergies renouvelables et la remédiation environnementale. Il peut faire partie de systèmes conçus pour la capture du carbone et la synthèse de produits chimiques verts .
Remédiation environnementale
This compound: peut être impliqué dans la synthèse de nanomatériaux utilisés pour la remédiation environnementale. Ces matériaux peuvent aider à éliminer les contaminants de l'eau, du sol et de l'air, contribuant à des environnements plus propres et plus sûrs .
Synthèse chimique
En synthèse chimique, cette amine est un élément de construction précieux. Elle peut être utilisée dans diverses réactions de fonctionnalisation et transformations pour construire des molécules complexes, y compris des produits agrochimiques et des produits naturels .
Safety and Hazards
1-Ethynylcyclopropan-1-amine is harmful if swallowed and toxic in contact with skin. It causes skin irritation and serious eye irritation . It is recommended to wash skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and avoid eating, drinking, or smoking when using this product .
Analyse Biochimique
Biochemical Properties
1-Ethynylcyclopropan-1-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as aminocyclopropane-1-carboxylate deaminase, which catalyzes the conversion of 1-aminocyclopropane-1-carboxylate to ammonia and alpha-ketobutyrate . This interaction is crucial for the compound’s role in nitrogen metabolism. Additionally, 1-Ethynylcyclopropan-1-amine may interact with other proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of 1-Ethynylcyclopropan-1-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of ethylene-forming enzymes, thereby affecting ethylene biosynthesis in plant cells . This modulation can lead to changes in cell growth, development, and stress responses. In animal cells, 1-Ethynylcyclopropan-1-amine may impact neurotransmitter levels and metabolic pathways, influencing overall cellular function.
Molecular Mechanism
At the molecular level, 1-Ethynylcyclopropan-1-amine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, its interaction with aminocyclopropane-1-carboxylate deaminase involves the binding of the ethynyl group to the enzyme’s active site, leading to the conversion of the substrate . This binding interaction is essential for the compound’s role in regulating nitrogen metabolism and other biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethynylcyclopropan-1-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Ethynylcyclopropan-1-amine remains stable under specific storage conditions, such as in an inert atmosphere at low temperatures
Dosage Effects in Animal Models
The effects of 1-Ethynylcyclopropan-1-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating neurotransmitter levels and improving metabolic function. At high doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and enzyme activity . Understanding the dosage-dependent effects of 1-Ethynylcyclopropan-1-amine is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
1-Ethynylcyclopropan-1-amine is involved in several metabolic pathways, including nitrogen metabolism and ethylene biosynthesis. It interacts with enzymes such as aminocyclopropane-1-carboxylate deaminase, which plays a key role in the conversion of 1-aminocyclopropane-1-carboxylate to ammonia and alpha-ketobutyrate . These interactions influence metabolic flux and the levels of various metabolites, impacting overall cellular function.
Transport and Distribution
The transport and distribution of 1-Ethynylcyclopropan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments
Subcellular Localization
1-Ethynylcyclopropan-1-amine exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with enzymes and other biomolecules, affecting various biochemical pathways and cellular processes.
Propriétés
IUPAC Name |
1-ethynylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-2-5(6)3-4-5/h1H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNHEJNZGOVFTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol](/img/structure/B1442473.png)



![tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1442480.png)







